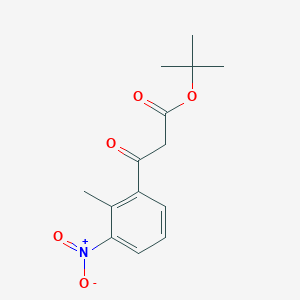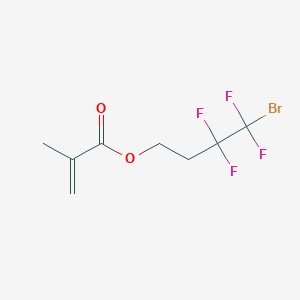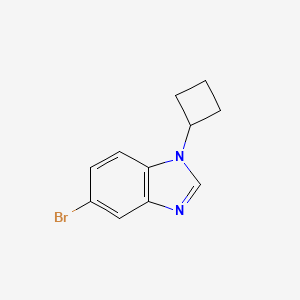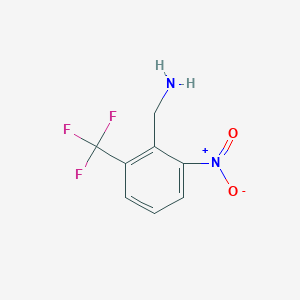
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and an oxopropanoate moiety
準備方法
The synthesis of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-methyl-3-nitrophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, aqueous acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. The nitro group can be reduced by nitroreductases to form the corresponding amine, which can then participate in further biochemical reactions. These transformations can affect various cellular processes, including signal transduction, metabolism, and gene expression.
類似化合物との比較
tert-Butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate can be compared with other similar compounds, such as:
tert-Butyl 3-(3-nitrophenyl)-3-oxopropanoate: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
tert-Butyl 3-(2-methyl-4-nitrophenyl)-3-oxopropanoate: The position of the nitro group on the phenyl ring is different, which can influence the compound’s chemical properties and interactions with molecular targets.
tert-Butyl 3-(2-methyl-3-aminophenyl)-3-oxopropanoate: This compound has an amino group instead of a nitro group, which can significantly alter its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
tert-butyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO5/c1-9-10(6-5-7-11(9)15(18)19)12(16)8-13(17)20-14(2,3)4/h5-7H,8H2,1-4H3 |
InChIキー |
QTHPBWGWPPCIGS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)




![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)

![N-[(Z)-(1-amino-2-chloroethylidene)amino]-1-methylpyrrole-2-carboxamide](/img/structure/B12081332.png)


![1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)



